

Glycocide-13C2: A Technical Primer on an Isotope-Labeled Metabolite

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Compound of Interest		
Compound Name:	Glycocide-13C2	
Cat. No.:	B118219	Get Quote

Cambridge, MA – November 1, 2025 – **Glycocide-13C2**, a stable isotope-labeled form of glycolic acid, serves as a critical internal standard for mass spectrometry-based research. This technical guide provides an in-depth overview of its chemical properties, and analytical applications, and contextualizes its role within metabolic studies. While the name "Glycocide" might imply a glycosidic bond, it is a synonym for 2-hydroxyacetic acid, with **Glycocide-13C2** being the specific isotopologue where both carbon atoms are the heavy isotope ¹³C.

Chemical Identity and Structure

Glycocide-13C2 is chemically known as Glycolic acid-13C2 or 2-hydroxyacetic acid-13C2. It is the smallest α -hydroxy acid, and the inclusion of two 13 C atoms increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart in analytical assays.

The chemical structure of **Glycocide-13C2** is as follows:

Table 1: Chemical and Physical Properties of **Glycocide-13C2**[1]



Property	Value
IUPAC Name	2-hydroxyacetic acid
Synonyms	Glycocide-13C2, Glycolic acid-13C2, Hydroxyacetic acid-13C2
Molecular Formula	¹³ C ₂ H ₄ O ₃
Molecular Weight	78.04 g/mol
CAS Number	111389-68-5
Appearance	Solid
Isotopic Purity	Typically ≥99 atom % ¹³C

Applications in Research

The primary application of **Glycocide-13C2** is as an internal standard in stable isotope dilution mass spectrometry. This technique is employed for the accurate quantification of unlabeled glycolic acid in various biological samples.

Metabolic Studies: Tracing Photorespiration

An early application of ¹³C-labeled glycolate was in the study of photorespiration in plants. Researchers utilized it as an internal standard to measure the pool size of glycolic acid in tomato and maize leaves.[1] This method allowed for the precise determination of the glycolate concentration, a key intermediate in the photorespiratory pathway.

Experimental Protocols

While detailed, recent experimental protocols specifically utilizing **Glycocide-13C2** in drug development research are not readily available in published literature, a general methodology for its use as an internal standard in a metabolic study is outlined below. This protocol is based on the principles of stable isotope dilution mass spectrometry.

Quantification of Glycolic Acid in Biological Samples







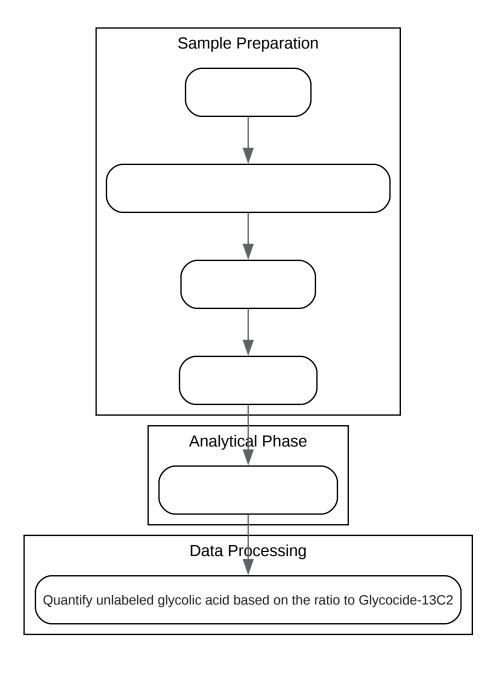
Objective: To accurately measure the concentration of endogenous glycolic acid in a biological matrix (e.g., cell lysate, plasma).

Materials:

- Glycocide-13C2 (as internal standard)
- Biological sample
- Solvents for extraction (e.g., methanol, acetonitrile)
- Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
- Derivatization agent (if required for GC-MS analysis)

Workflow:





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Figure 1: General experimental workflow for the quantification of glycolic acid using **Glycocide-13C2** as an internal standard.

Procedure:

• Sample Collection: Obtain the biological sample of interest.



- Internal Standard Spiking: A known amount of **Glycocide-13C2** is added to the sample. This is a critical step for accurate quantification.
- Metabolite Extraction: Metabolites, including both labeled and unlabeled glycolic acid, are extracted from the sample matrix using appropriate solvents.
- Derivatization (Optional): For GC-MS analysis, the extracted metabolites may need to be chemically modified (derivatized) to increase their volatility and improve chromatographic separation.
- Instrumental Analysis: The prepared sample is injected into a GC-MS or LC-MS system. The
 instrument separates the metabolites, and the mass spectrometer detects and quantifies the
 ions corresponding to both unlabeled glycolic acid and Glycocide-13C2.
- Data Analysis: The concentration of the endogenous, unlabeled glycolic acid is calculated by comparing its peak area to the peak area of the known amount of added Glycocide-13C2 internal standard.

Mechanism of Action of Glycolic Acid (Unlabeled)

While **Glycocide-13C2** is primarily a research tool, the biological effects of its unlabeled counterpart, glycolic acid, are well-documented, particularly in dermatology. Glycolic acid acts as a chemical exfoliant by weakening the bonds between corneocytes in the stratum corneum, leading to the shedding of dead skin cells. It has also been shown to modulate inflammatory pathways and stimulate collagen synthesis in the dermis.

The signaling pathways affected by glycolic acid are complex and not fully elucidated but are known to involve interactions with skin cells that lead to changes in gene expression related to skin structure and inflammation.

Conclusion

Glycocide-13C2, or ¹³C₂-Glycolic acid, is a valuable analytical tool for researchers requiring precise quantification of glycolic acid. Its utility as an internal standard in mass spectrometry-based metabolomics is its primary application. While extensive research into the metabolic fate and specific signaling pathways of **Glycocide-13C2** in the context of drug development is not currently prevalent in the scientific literature, the foundational role of its unlabeled form in



cellular metabolism and dermatology suggests potential for future research endeavors. The methodologies outlined in this guide provide a framework for the application of this stable isotope-labeled compound in quantitative metabolic studies.

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References

- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
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